6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the condensation of pyridine-2-carbaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the triazolopyridazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antimicrobial, or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific triazolopyridazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C11H9N7 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H9N7/c1-2-6-12-9(3-1)7-13-15-10-4-5-11-16-14-8-18(11)17-10/h1-8H,(H,15,17)/b13-7+ |
InChI Key |
QQWBRKVLLPFWAN-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=NN3C=NN=C3C=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=NN3C=NN=C3C=C2 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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